CB1 Receptor Binding Affinity of EG-018 Relative to THC and JWH-018
EG-018 binds to human CB1 receptors with a Ki of 21 nM (95% CI: 10.5–45.7 nM), representing intermediate affinity between the prototypical phytocannabinoid THC (Ki = 8.05 nM; 95% CI: 7.24–8.91 nM) and the high-efficacy SCRA JWH-018 (Ki = 9.0 nM) [1]. EG-018's affinity is approximately 2.6-fold lower than THC and 2.3-fold lower than JWH-018 at CB1, yet this modest difference does not account for the compound's profoundly attenuated functional efficacy.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | EG-018: Ki = 21 nM (95% CI: 10.5–45.7 nM) |
| Comparator Or Baseline | THC: Ki = 8.05 nM (95% CI: 7.24–8.91 nM); JWH-018: Ki = 9.0 nM |
| Quantified Difference | EG-018 affinity is 2.6-fold lower than THC, 2.3-fold lower than JWH-018 at CB1 |
| Conditions | [3H]CP55,940 competition binding in HEK293 cells expressing human CB1 receptors |
Why This Matters
Procurement decisions for CB1 binding assays should account for EG-018's intermediate affinity, which necessitates higher concentrations for receptor saturation experiments compared to JWH-018.
- [1] Gamage TF, Barrus DG, Kevin RC, Finlay DB, Lefever TW, Patel PR, et al. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacol Biochem Behav. 2020;193:172918 (Table 1). View Source
